molecular formula C8H11Cl2N3 B1319216 4,6-dichloro-N-isobutylpyrimidin-2-amine CAS No. 72063-75-3

4,6-dichloro-N-isobutylpyrimidin-2-amine

Cat. No. B1319216
CAS RN: 72063-75-3
M. Wt: 220.1 g/mol
InChI Key: SDAVFFVVXCQAOA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloro-N-isobutylpyrimidin-2-amine can be found in databases like PubChem . For a more detailed analysis, one would need to refer to its safety data sheet or perform experimental measurements .

Scientific Research Applications

Chemoselective Reactions

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines are significant in research. These reactions involve selective displacement of the chloride group by anilines and secondary aliphatic amines in the presence of weak bases. Deprotonated anilines and their carbonyl derivatives displace the sulfone group. This highlights the compound's utility in selective organic synthesis processes (Baiazitov et al., 2013).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, like the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, utilizes 4,6-dichloro-5-formylpyrimidine. This involves cyclization reactions and intramolecular amide addition, demonstrating the compound's role in the development of diverse pyrimidine-based structures (Xiang et al., 2011).

Amination Reactions

4,6-Dichloro-N-isobutylpyrimidin-2-amine is also involved in amination reactions. For instance, the amination of 4,6-dichloropyrimidine with polyamines in the presence of cesium carbonate results in derivatives useful in various chemical syntheses (Kobelev et al., 2010).

Antitumor Activity

The compound plays a role in synthesizing derivatives with potential antitumor properties. For instance, reactions with aliphatic and aromatic primary and secondary amines have led to the synthesis of compounds with studied antitumor properties (Grigoryan et al., 2008).

Drug-like Small Molecules Library

The compound has been used in the synthesis of drug-like small molecular libraries. An example is the synthesis of 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines analogues, highlighting its role in pharmaceutical research (Rao et al., 2021).

Safety and Hazards

The safety and hazards associated with 4,6-dichloro-N-isobutylpyrimidin-2-amine can be found in its safety data sheet . It’s important to handle this compound with care and follow all safety guidelines.

Mechanism of Action

Target of Action

The primary target of 4,6-dichloro-N-isobutylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

This compound interacts with AURKA by inhibiting its activity . This compound reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The inhibition of AURKA disrupts the normal process of cell division, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to the accumulation of cells in the G2/M phase, preventing them from undergoing mitosis . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells . This is evidenced by the cleavage of caspase-3 and caspase-7, enzymes that play a key role in the execution-phase of cell apoptosis . Additionally, the compound triggers the cleavage of poly (ADP-ribose) polymerase, a DNA repair enzyme, further indicating the induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s solubility in ethanol suggests that its action might be influenced by the presence of alcohol

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-N-isobutylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cAMP-phosphodiesterase, thereby inhibiting its activity . This interaction prevents the absorption of vascular and blood cells, supports adenosine inhibition of thrombocytopenia, and enhances the bio-synthesis of PGI2, which is crucial for anti-aggregation activity . Additionally, this compound has been observed to decrease pulmonary hypertension .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition is significant as it suggests potential anti-inflammatory properties of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cAMP-phosphodiesterase . This inhibition leads to a cascade of biochemical events that ultimately result in the modulation of gene expression and cellular metabolism. The compound’s ability to enhance the bio-synthesis of PGI2 further underscores its role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and subsequent biochemical effects . The compound’s involvement in oxidative dechlorination pathways highlights its potential role in modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns play a significant role in determining the compound’s biochemical and cellular effects.

properties

IUPAC Name

4,6-dichloro-N-(2-methylpropyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAVFFVVXCQAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598744
Record name 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72063-75-3
Record name 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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